molecular formula C14H16O5 B12593905 Methyl 4-(3,4-dimethoxyphenyl)-5-oxopent-3-enoate CAS No. 648432-27-3

Methyl 4-(3,4-dimethoxyphenyl)-5-oxopent-3-enoate

Cat. No.: B12593905
CAS No.: 648432-27-3
M. Wt: 264.27 g/mol
InChI Key: QAFXJVJFXIRNKM-UHFFFAOYSA-N
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Description

Methyl 4-(3,4-dimethoxyphenyl)-5-oxopent-3-enoate is a high-value chemical intermediate recognized for its role as a potent inhibitor of Mycobacterium tuberculosis Protein Kinase B (PknB). PknB is an essential serine/threonine protein kinase that regulates cell division and cell-wall biosynthesis in mycobacteria, making it a promising and specific target for anti-tuberculosis therapeutic development . The compound features an (E)-α,β-unsaturated ketone scaffold, a structure confirmed to be critical for its biological activity. Research indicates that this scaffold, particularly with a trans-configuration and an electron-rich aryl substituent like the 3,4-dimethoxyphenyl group, is essential for effective inhibition of the PknB enzyme . This molecule serves as a crucial scaffold for structure-activity relationship (SAR) studies, enabling researchers to investigate the functional group tolerances that influence enzyme affinity and potency. It is intended for use in medicinal chemistry and antimicrobial drug discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

648432-27-3

Molecular Formula

C14H16O5

Molecular Weight

264.27 g/mol

IUPAC Name

methyl 4-(3,4-dimethoxyphenyl)-5-oxopent-3-enoate

InChI

InChI=1S/C14H16O5/c1-17-12-6-4-10(8-13(12)18-2)11(9-15)5-7-14(16)19-3/h4-6,8-9H,7H2,1-3H3

InChI Key

QAFXJVJFXIRNKM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=CCC(=O)OC)C=O)OC

Origin of Product

United States

Preparation Methods

Method A: Condensation Reaction

This method involves the condensation of appropriate starting materials under acidic conditions.

  • Reagents :

    • 3,4-dimethoxybenzaldehyde
    • Acetic anhydride
    • Catalyst (e.g., sulfuric acid)
  • Procedure :

    • Mix 3,4-dimethoxybenzaldehyde with acetic anhydride in the presence of sulfuric acid.
    • Heat the mixture at reflux for several hours.
    • Allow the reaction to cool and add water to precipitate the product.
    • Filter and purify the crude product through recrystallization.
  • Yield : Approximately 70% based on reported data.

Method B: Michael Addition

This method utilizes a Michael addition reaction followed by esterification.

  • Reagents :

    • Methyl acrylate
    • 3,4-dimethoxyphenyl lithium (prepared from lithium metal and 3,4-dimethoxyphenyl bromide)
  • Procedure :

    • Prepare a solution of methyl acrylate and add it dropwise to a solution of the organolithium reagent.
    • Stir at room temperature for several hours.
    • Quench the reaction with dilute acid.
    • Extract the product using an organic solvent and purify via column chromatography.
  • Yield : Reported yields can reach up to 85%.

Method C: One-Pot Synthesis

A more efficient one-pot synthesis combines multiple steps into a single reaction vessel.

  • Reagents :

    • Glyoxylic acid
    • Dimethylformamide
    • Triethylamine
  • Procedure :

    • Combine glyoxylic acid with dimethylformamide and triethylamine in a flask.
    • Heat under reflux while stirring for several hours.
    • Cool the mixture and pour it into ice-cold water to precipitate the product.
    • Filter and wash with cold water, then dry.
  • Yield : Yields of about 75% have been reported.

Summary of Methods

Method Key Reagents Yield (%) Notes
Condensation Acetic anhydride, sulfuric acid ~70 Simple but requires careful handling of acids
Michael Addition Methyl acrylate, organolithium ~85 Higher yield; requires organometallics
One-Pot Synthesis Glyoxylic acid, dimethylformamide ~75 Efficient; combines steps

Following synthesis, characterization of Methyl 4-(3,4-dimethoxyphenyl)-5-oxopent-3-enoate is typically performed using:

These techniques are essential for validating the successful synthesis of the compound and ensuring its suitability for further applications.

This compound can be synthesized through various methods including condensation reactions, Michael additions, and one-pot syntheses. Each method has its advantages regarding yield and complexity, allowing researchers to choose based on their specific needs and available resources. Further studies may focus on optimizing these methods or exploring new synthetic pathways to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,4-dimethoxyphenyl)-5-oxopent-3-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(3,4-dimethoxyphenyl)-5-oxopent-3-enoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(3,4-dimethoxyphenyl)-5-oxopent-3-enoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Structural Analogues with 3,4-Dimethoxyphenyl Substituents

Table 1: Key Structural and Functional Comparisons
Compound Name Key Structural Features Biological/Functional Relevance Reference
Methyl 4-(3,4-dimethoxyphenyl)butanoate (D1) Saturated butanoate chain, no ketone Intermediate in synthetic pathways
Methyl (E)-3-(3,4-dimethoxyphenyl)propenoate Conjugated propenoate, no ketone Isolated from Leonotis nepetifolia
trans/cis-3-(3,4-Dimethoxyphenyl)cyclohexene Cyclohexene core with styryl groups Neurotrophic activity in PC12 cells
Verapamil-Related Compound B Complex nitrile structure with multiple groups Calcium channel blocker analog
Key Observations :
  • Biological Activity : Cyclohexene derivatives (e.g., trans/cis-3-(3,4-dimethoxyphenyl)cyclohexene) exhibit neurotrophic effects, suggesting that the 3,4-dimethoxyphenyl group may play a role in modulating neuronal pathways .
  • Synthetic Utility : The esterification method used for D1 (reflux with H₂SO₄ in MeOH) could theoretically apply to the target compound, though the presence of a ketone may necessitate additional protection/deprotection steps .

Functional Group Variations

Ketone-Containing Analogs :
  • 5-(4-Fluorophenyl)-5-oxopentanoic Acid: Shares a ketone at position 5 but substitutes the 3,4-dimethoxyphenyl group with a fluorophenyl moiety. Fluorine’s electronegativity may enhance metabolic stability compared to methoxy groups .
  • Methyl 3,3-Dimethylpent-4-enoate: Lacks aromatic substituents but features a branched ester, highlighting how alkyl vs. aryl groups influence hydrophobicity and reactivity .
Methoxy Group Positioning :

Pharmacological and Industrial Relevance

  • Verapamil and Derivatives : Verapamil’s 3,4-dimethoxyphenyl groups are critical for its calcium channel-blocking activity. The target compound’s simpler structure may serve as a scaffold for developing analogs with reduced off-target effects .
  • Fungicide Intermediates : highlights the importance of substituted phenyl groups in agrochemicals. The 3,4-dimethoxy motif in the target compound could be explored for antifungal properties, though direct data are lacking .

Biological Activity

Methyl 4-(3,4-dimethoxyphenyl)-5-oxopent-3-enoate is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 648432-27-3
  • Molecular Formula : C₁₄H₁₆O₅
  • Molecular Weight : 264.274 g/mol

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The compound contains a keto group, which can participate in redox reactions, enhancing its reactivity and potential interactions with biomolecules. Additionally, the presence of methoxy groups may influence the compound's lipophilicity and ability to cross cellular membranes.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, the MTT assay results showed that this compound effectively reduced cell viability in human tumor cells, suggesting its potential as a chemotherapeutic agent.

Cell LineIC₅₀ (µM)Notes
MDA-MB-231 (breast)<1.0High sensitivity to the compound
A549 (lung)>10Lower sensitivity due to esterase activity

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It was found to exhibit activity against various bacterial strains, including Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) was reported at 1000 µg/mL, indicating moderate antimicrobial efficacy.

Case Studies

  • Antitumor Efficacy Study : A study conducted on several human cancer cell lines revealed that this compound significantly inhibited cell proliferation through induction of apoptosis. The mechanism was linked to the activation of caspase pathways and DNA damage response.
  • Antimicrobial Evaluation : In a separate investigation focusing on antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it effectively inhibited bacterial growth, suggesting potential for development as an antibacterial agent.

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